molecular formula C14H17F2NO B5440634 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine

1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine

Cat. No. B5440634
M. Wt: 253.29 g/mol
InChI Key: FIOSIJXKGOQFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine, also known as DMMP, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline solid that is soluble in organic solvents. DMMP has been the focus of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine has been studied for its potential applications in various fields of scientific research. In pharmaceuticals, 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In agrochemicals, 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine has been studied for its potential use as a pesticide and insecticide. In materials science, 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine has been investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine is not fully understood. However, it is believed to act on certain enzymes and receptors in the body, leading to changes in cellular signaling pathways. 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
Biochemical and Physiological Effects
1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine has been shown to have various biochemical and physiological effects. In animal studies, 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine has been shown to cause a decrease in body weight and an increase in liver weight. It has also been shown to cause changes in the levels of certain enzymes and proteins in the liver and brain. 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine has been shown to affect the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to changes in behavior and mood.

Advantages and Limitations for Lab Experiments

1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to handle and manipulate. However, 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine has some limitations for use in lab experiments. It is a toxic compound that can be harmful to humans and animals if not handled properly. It also has a short half-life in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine. In pharmaceuticals, further research is needed to determine the potential of 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine as a drug candidate for the treatment of various diseases. In agrochemicals, further research is needed to determine the efficacy and safety of 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine as a pesticide and insecticide. In materials science, further research is needed to explore the potential of 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine in the synthesis of novel materials with unique properties. Additionally, further research is needed to determine the long-term effects of 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine on human and animal health.

Synthesis Methods

1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine can be synthesized through a multistep process involving the reaction of 2-methylpiperidine with 4,5-difluoro-2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified through crystallization or chromatography to obtain pure 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine.

properties

IUPAC Name

(4,5-difluoro-2-methylphenyl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO/c1-9-7-12(15)13(16)8-11(9)14(18)17-6-4-3-5-10(17)2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOSIJXKGOQFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=C(C=C2C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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